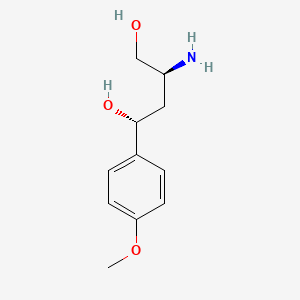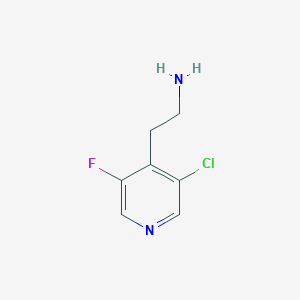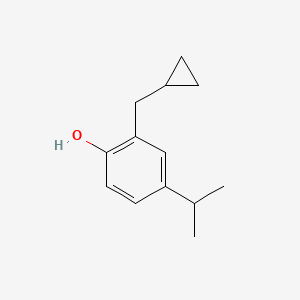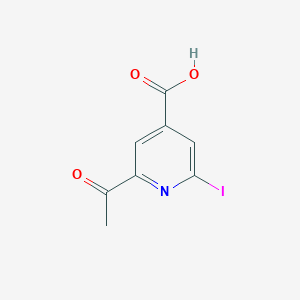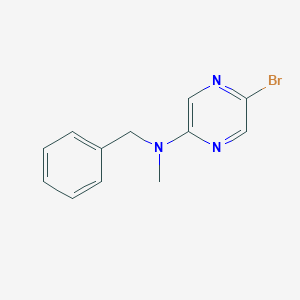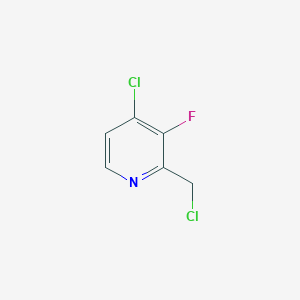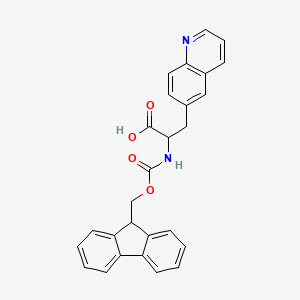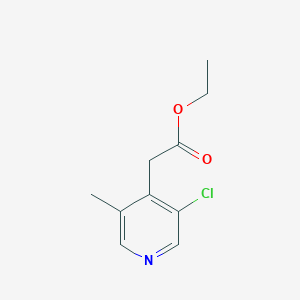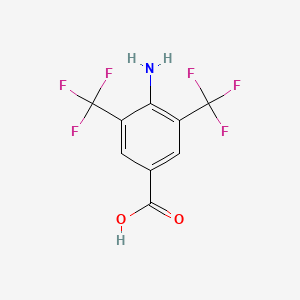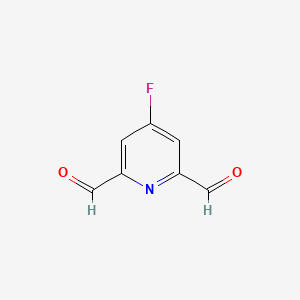
4-Fluoropyridine-2,6-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoropyridine-2,6-dicarbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H4FNO2. This compound is characterized by the presence of a fluorine atom and two aldehyde groups attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2,6-dicarbaldehyde typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve selective fluorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process includes steps like chlorination, fluorination, and subsequent oxidation to introduce the aldehyde groups. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 4-Fluoropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in DMF or DMSO at elevated temperatures.
Major Products:
Oxidation: 4-Fluoropyridine-2,6-dicarboxylic acid.
Reduction: 4-Fluoropyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
4-Fluoropyridine-2,6-dicarbaldehyde has diverse applications in scientific research:
作用机制
The mechanism of action of 4-Fluoropyridine-2,6-dicarbaldehyde is primarily influenced by the presence of the fluorine atom and aldehyde groups. The fluorine atom, being highly electronegative, withdraws electron density from the pyridine ring, affecting its reactivity and interaction with biological targets. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
2,6-Difluoropyridine: Similar structure but with two fluorine atoms instead of one.
4-Chloropyridine-2,6-dicarbaldehyde: Chlorine atom instead of fluorine.
4-Bromopyridine-2,6-dicarbaldehyde: Bromine atom instead of fluorine.
Uniqueness: 4-Fluoropyridine-2,6-dicarbaldehyde is unique due to the specific positioning of the fluorine atom and aldehyde groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions .
属性
CAS 编号 |
1393550-42-9 |
|---|---|
分子式 |
C7H4FNO2 |
分子量 |
153.11 g/mol |
IUPAC 名称 |
4-fluoropyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4FNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H |
InChI 键 |
NNQOWLPTIIRIDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C=O)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


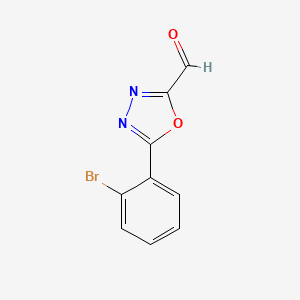
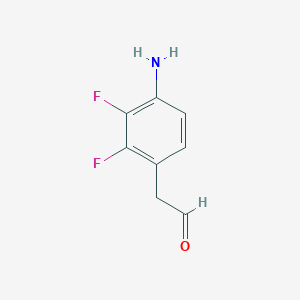
![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
